N-[(2,5-difluorophenyl)methyl]oxan-4-amine
Description
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Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-1-2-12(14)9(7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYZDPKYSPSVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,5-difluorophenyl)methyl]oxan-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxanamine structure that contributes to its interaction with biological systems. The presence of the difluorophenyl group enhances its lipophilicity and potential for receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways critical for cellular functions. The exact molecular targets and pathways remain to be fully elucidated, necessitating further detailed studies .
1. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell division, making this compound a candidate for anticancer therapies .
2. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. By targeting key enzymes involved in nucleotide synthesis, it can impede the growth of rapidly dividing cancer cells. Its efficacy is being explored in various cancer models to assess its therapeutic potential .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties, suggesting its utility in treating infections caused by resistant strains of bacteria. Its mechanism may involve disrupting bacterial metabolic pathways or inhibiting essential enzymes .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[(2,5-difluorophenyl)methyl]oxan-4-amine has been studied for its ability to interact with mutant p53 proteins, which are implicated in many cancers. Research indicates that this compound can restore the DNA-binding ability of mutant p53, thereby enhancing its tumor suppressor functions. This restoration can lead to the activation of downstream pathways that inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
Mechanism of Action
The compound binds to the mutant p53 protein, increasing its affinity for DNA by at least 50% compared to its activity in the absence of the compound. This mechanism is crucial for developing targeted therapies aimed at cancers characterized by p53 mutations .
Neuropharmacology
Potential as a Neuroprotective Agent
There is emerging evidence that this compound may exhibit neuroprotective properties. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis .
Applications in Neurological Disorders
Given its potential neuroprotective effects, this compound could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate pathways involved in neuronal survival and function makes it a candidate for further investigation in preclinical studies.
Case Studies
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in restoring wild-type function to mutant p53 in various cancer cell lines. The results showed significant reduction in cell viability and increased apoptosis markers when treated with this compound compared to untreated controls .
Case Study 2: Neuroprotection
In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. These findings suggest that the compound may protect against neurotoxic agents and support neuronal health .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer | Restores DNA binding of mutant p53 | Inhibition of cancer progression |
| Neuroprotection | Modulates neurotransmitter systems | Protection against oxidative stress |
| Treatment of Disorders | Enhances neuronal survival pathways | Potential therapeutic agent for neurodegenerative diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
